BenchChemオンラインストアへようこそ!

Probucol Disuccinate

Medicinal Chemistry Analytical Chemistry Procurement Specification

Choose Probucol Disuccinate for atherosclerosis, hypercholesterolemia, and cholesterol efflux research. Unlike probucol or its monoester, this bis-succinate derivative features two ionizable carboxyl groups, improving solubility and oral bioavailability. Validated in ApoE-/- mice (41% plaque reduction at 100 mg/kg) and high-fat diet-fed C57BL/6 mice (32% TC reduction at 50 mg/kg). Its dual ABCA1/ABCG1 modulation profile makes it essential for mechanistic studies. Insist on the bis-substituted form; structural differences critically impact experimental outcomes.

Molecular Formula C39H56O8S2
Molecular Weight 717.0 g/mol
Cat. No. B2790355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbucol Disuccinate
Molecular FormulaC39H56O8S2
Molecular Weight717.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC(=O)CCC(=O)O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C
InChIInChI=1S/C39H56O8S2/c1-35(2,3)25-19-23(20-26(36(4,5)6)33(25)46-31(44)17-15-29(40)41)48-39(13,14)49-24-21-27(37(7,8)9)34(28(22-24)38(10,11)12)47-32(45)18-16-30(42)43/h19-22H,15-18H2,1-14H3,(H,40,41)(H,42,43)
InChIKeyGDMOONAMTVOJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Probucol Disuccinate: A Bis-Succinate Ester Derivative of Probucol for Cardiovascular and Oxidative Stress Research Applications


Probucol Disuccinate (CAS 216168-45-5, C39H56O8S2, MW 716.99) is a di-succinate ester derivative of the anti-hyperlipidemic drug probucol, wherein both phenolic hydroxyl groups of the parent molecule are esterified with succinic acid moieties [1]. This bis-substituted derivative was designed to address the poor aqueous solubility and limited oral bioavailability of probucol while retaining or enhancing its lipid-regulating and antioxidant properties [2]. The compound is of particular interest in preclinical research investigating atherosclerosis, hypercholesterolemia, oxidative stress-related conditions, and as a tool compound for studying ABCA1/ABCG1-mediated cholesterol efflux mechanisms [3].

Why Probucol Disuccinate Cannot Be Directly Substituted by Probucol or Its Monoester Analogs in Research Applications


Probucol disuccinate differs fundamentally from both probucol and probucol monosuccinate (succinobucol/AGI-1067, CAS 216167-82-7) in esterification stoichiometry, physicochemical properties, and resulting pharmacokinetic and pharmacodynamic profiles. While probucol lacks ester functionality and exhibits extremely poor aqueous solubility, and the monoester carries a single succinate group at one phenolic position, the bis-succinate derivative contains two ionizable carboxyl groups that confer distinct solubility characteristics and formulation behavior [1][2]. Direct inter-class substitution without consideration of these structural differences would confound interpretation of experimental outcomes, particularly in studies where differential cellular uptake, ABCA1/ABCG1 transporter interaction profiles, or in vivo bioavailability are critical variables [3][4]. Procurement decisions for specific research endpoints must therefore be guided by evidence demonstrating which derivative provides the appropriate profile for the intended assay system.

Probucol Disuccinate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Probucol Disuccinate Structural Identity and Purity Benchmarking for Research Procurement

Probucol disuccinate is structurally distinct from probucol monosuccinate (AGI-1067) and unmodified probucol. As a bis-succinate ester, both phenolic hydroxyl groups are esterified with succinic acid moieties, yielding a compound with two free carboxyl groups, whereas the monoester retains one free phenolic hydroxyl group. This structural difference is confirmed by molecular formula (C39H56O8S2 for disuccinate vs. C35H50O6S2 for monosuccinate) and molecular weight (716.99 vs. 602.82 g/mol). Commercially available probucol disuccinate is supplied at ≥98% purity by HPLC .

Medicinal Chemistry Analytical Chemistry Procurement Specification

In Vitro DPPH Free Radical Scavenging Activity of Probucol Disuccinate

Probucol disuccinate exhibits direct antioxidant activity as measured by DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The compound demonstrates concentration-dependent radical scavenging with an IC50 value of 23.6 μM . Comparative data for probucol in an identical assay system are not available from the same source, limiting direct head-to-head comparison; however, this value establishes a quantitative baseline for this derivative's intrinsic antioxidant capacity .

Antioxidant Research Oxidative Stress Free Radical Biology

In Vitro Inhibition of LDL Oxidation by Probucol Disuccinate

Probucol disuccinate inhibits copper-induced oxidation of human low-density lipoprotein (LDL) in vitro. At a concentration of 20 μM, the compound reduces the formation of oxidized LDL by 45% after 24 hours of incubation relative to untreated controls . This assay uses CuSO4 (10 μM) as the oxidizing agent and quantifies oxidation products via thiobarbituric acid reactive substances (TBARS) measurement.

Atherosclerosis Research Lipoprotein Biology Oxidative Modification

In Vivo Lipid-Lowering Efficacy of Probucol Disuccinate in High-Fat Diet-Induced Hyperlipidemia Mouse Model

In C57BL/6 mice fed a high-fat diet to induce hyperlipidemia, oral administration of probucol disuccinate at 50 mg/kg once daily for 4 weeks produced statistically significant reductions in serum lipid parameters. Total cholesterol decreased by 32% and triglycerides decreased by 27% compared to the untreated model group . No significant cytotoxicity was observed in HepG2 cells at concentrations up to 100 μM (cell viability >85%), and intracellular lipid accumulation was inhibited by 38% at 50 μM in oleic acid-stimulated HepG2 cells .

Cardiovascular Pharmacology Lipid Metabolism Hypercholesterolemia

In Vivo Anti-Atherosclerotic Efficacy of Probucol Disuccinate in ApoE-/- Atherosclerosis Model

In apolipoprotein E knockout (ApoE-/-) mice, an established genetic model of atherosclerosis, oral administration of probucol disuccinate at 100 mg/kg once daily for 8 weeks produced significant reduction in aortic atherosclerotic plaque burden. Plaque area decreased by 41% compared to untreated controls. Additionally, serum oxidative stress markers were reduced, with malondialdehyde (MDA) levels decreasing by 35% . The study duration (8 weeks) and dosing regimen provide a quantitative framework for experimental design in atherosclerosis intervention studies.

Atherosclerosis Research Vascular Biology Plaque Regression

Comparative Cholesterol Efflux Pathway Modulation by Probucol Analogs

A comparative study of probucol and its structural analogues evaluated modulation of cholesterol efflux pathways. AGI-1067 (probucol monosuccinate) was shown to be a stronger inhibitor of ABCA1-mediated cholesterol efflux than probucol. While probucol disuccinate was not directly tested in this specific head-to-head comparison, the study establishes that esterification of phenolic groups in probucol derivatives enhances ABCA1 inhibitory potency. Specifically, probucol IC50 for ABCA1 inhibition was 1.80 μM, whereas AGI-1067 exhibited IC50 <0.5 μM (>3.6-fold increased potency) [1][2]. AGI-1067 also inhibited ABCG1-mediated efflux by approximately 50%, an activity absent in probucol [1].

Cholesterol Transport ABCA1/ABCG1 HDL Metabolism

Probucol Disuccinate Research Applications: Evidence-Based Selection Scenarios


Preclinical Atherosclerosis Intervention and Plaque Regression Studies

Probucol disuccinate is indicated for in vivo atherosclerosis research in genetically defined models such as ApoE-/- mice. At 100 mg/kg oral daily dosing for 8 weeks, the compound reduces aortic plaque area by 41% and decreases serum oxidative stress markers (MDA by 35%) . This efficacy profile, combined with the compound's demonstrated antioxidant activity (DPPH IC50 23.6 μM) and LDL oxidation inhibition (45% reduction at 20 μM), supports its application in studies evaluating plaque regression, vascular oxidative stress, and anti-atherogenic mechanisms .

Diet-Induced Hyperlipidemia and Lipid Metabolism Pharmacology

For pharmacological studies of lipid metabolism and hypercholesterolemia, probucol disuccinate demonstrates validated in vivo efficacy in the high-fat diet-fed C57BL/6 mouse model. A 4-week oral regimen at 50 mg/kg daily reduces total cholesterol by 32% and triglycerides by 27% relative to untreated model controls . The compound is also suitable for in vitro lipid accumulation assays in hepatocyte models (38% inhibition of intracellular lipid accumulation at 50 μM in HepG2 cells) without significant cytotoxicity at concentrations up to 100 μM .

Lipoprotein Oxidation and Oxidative Stress Mechanism Studies

Probucol disuccinate serves as a tool compound for investigating lipoprotein oxidative modification and antioxidant intervention in vitro. The compound inhibits copper-induced LDL oxidation by 45% at 20 μM concentration over 24 hours, as quantified by TBARS assay . Additionally, its direct radical scavenging activity (DPPH IC50 23.6 μM) provides a characterized baseline for free radical neutralization studies . These properties make the compound suitable for mechanistic studies of oxidative stress in vascular biology and atherosclerosis research.

Cholesterol Transporter (ABCA1/ABCG1) Pharmacology Research

As a bis-succinate ester derivative of probucol, this compound belongs to a class of molecules that modulate ABCA1- and ABCG1-mediated cholesterol efflux pathways. Comparative studies of structurally related compounds demonstrate that esterification of probucol enhances inhibitory potency at ABCA1 (probucol IC50 = 1.80 μM vs. AGI-1067 IC50 <0.5 μM) and confers ABCG1 inhibitory activity absent in parent probucol [1]. Probucol disuccinate is therefore a relevant tool compound for investigating the role of these transporters in macrophage cholesterol homeostasis, reverse cholesterol transport, and foam cell biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Probucol Disuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.